

# RLA8 Purification Technical Support Center

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## Compound of Interest

Compound Name: RLA8

Cat. No.: B1193565

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Welcome to the technical support center for the purification of **RLA8**. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and purity of your **RLA8** protein preparations.

## Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield during **RLA8** purification?

A1: Low yield in protein purification can stem from several factors. For His-tagged **RLA8**, a primary reason can be the inaccessibility of the His-tag, which might be buried within the protein's three-dimensional structure.<sup>[1]</sup> Other common causes include inefficient cell lysis, protein degradation, protein aggregation, or suboptimal binding and elution conditions during chromatography.<sup>[2][3][4]</sup>

Q2: How can I prevent **RLA8** from aggregating during purification?

A2: Protein aggregation is a significant challenge that can drastically reduce the yield of active protein.<sup>[4][5]</sup> To prevent **RLA8** aggregation, consider the following strategies:

- Work at a lower temperature: Purifying proteins at 4°C can help reduce aggregation.<sup>[6]</sup>
- Optimize buffer conditions: Adjust the pH and ionic strength of your buffers. Proteins are often least soluble at their isoelectric point (pI).<sup>[6][7]</sup>

- Use additives: Including additives like glycerol (up to 20%), non-denaturing detergents (e.g., Tween 20), or specific amino acids (e.g., L-arginine and L-glutamine) in your buffers can enhance protein solubility and stability.[2][5][6]
- Maintain low protein concentration: High protein concentrations can promote aggregation.[6]

Q3: My His-tagged **RLA8** is not binding to the affinity column. What should I do?

A3: Failure to bind to an affinity column is a frequent issue. Here are several troubleshooting steps:

- Verify the His-tag accessibility: The His-tag may be hidden. You can test this by performing a small-scale purification under denaturing conditions (e.g., using urea or guanidinium chloride).[1] If it binds under these conditions, you may need to re-engineer your construct with a longer, flexible linker between the tag and the protein.[1]
- Check your buffer composition: Ensure your lysis and binding buffers do not contain high concentrations of chelating agents (like EDTA) or reducing agents (like DTT) that can strip the metal ions from the column.[3] The imidazole concentration in your binding buffer should be optimized to prevent non-specific binding without eluting your protein.[2]
- Confirm the integrity of your resin: The affinity resin can lose its binding capacity over time. Use fresh resin or regenerate it according to the manufacturer's instructions.
- Check the pH of your buffers: The pH of your binding buffer can affect the charge of the histidine residues. Ensure the pH is appropriate for binding (typically around 7.4-8.0).[1]

Q4: How can I remove contaminants that co-elute with **RLA8**?

A4: If you are observing contaminating proteins in your elution fractions, you can try several strategies:

- Optimize your wash steps: Increase the stringency of your wash buffer by adding a low concentration of imidazole (e.g., 20-40 mM for His-tagged proteins) or increasing the salt concentration to disrupt non-specific interactions.[2]

- Incorporate additional purification steps: No single chromatography step will typically yield a completely pure protein. Consider adding a second purification step, such as ion exchange chromatography (IEX) or size exclusion chromatography (SEC), to remove remaining impurities.[\[2\]](#)[\[8\]](#)
- Use a different affinity tag: If co-purifying contaminants are a persistent issue with the His-tag, consider using a different affinity tag system, such as the Strep-tag®, which often provides higher purity in a single step.[\[9\]](#)

## Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the primary chromatography steps used in **RLA8** purification.

### Affinity Chromatography (His-tagged RLA8)

Problem	Possible Cause	Solution
Low or No Binding	His-tag is inaccessible. <a href="#">[1]</a>	Purify under denaturing conditions (e.g., with 6M Guanidine-HCl or 8M Urea). Consider re-engineering the construct with a flexible linker. <a href="#">[1]</a>
Buffer composition is not optimal (e.g., presence of EDTA, high DTT).	Dialyze the sample into a compatible buffer before loading. Use metal-ion compatible reducing agents like TCEP.	
Imidazole concentration in the binding buffer is too high. <a href="#">[2]</a>	Reduce the imidazole concentration in the binding and wash buffers.	
Protein Elutes in Wash Steps	Imidazole concentration in the wash buffer is too high.	Decrease the imidazole concentration in the wash buffer.
Binding affinity is weak.	Consider using a resin with a higher affinity metal ion (e.g., cobalt-based resins for higher specificity). <a href="#">[2]</a>	
High Levels of Contaminants	Non-specific binding of other proteins.	Increase the imidazole concentration in the wash buffer. Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer. <a href="#">[2]</a>
Contaminants are associated with RLA8 (e.g., chaperones).	Add detergents (e.g., up to 2% Tween 20) or glycerol (up to 20%) to the wash buffer to disrupt non-specific interactions. <a href="#">[2]</a>	

Protein Aggregates on the Column	High protein concentration or unfavorable buffer conditions.	Reduce the amount of protein loaded onto the column. Optimize buffer pH and ionic strength. Add stabilizing agents like glycerol or arginine. [6]
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## Ion Exchange Chromatography (IEX)

Problem	Possible Cause	Solution
Protein Does Not Bind	Incorrect pH or ionic strength of the binding buffer.[10]	For anion exchange, ensure the buffer pH is above the pI of RLA8. For cation exchange, the pH should be below the pI. Ensure the ionic strength of the sample is low enough for binding.[10]
Column is contaminated.	Clean the column according to the manufacturer's protocol.	
Poor Resolution of Peaks	Gradient is too steep.	Use a shallower salt gradient for elution.
Flow rate is too high.	Reduce the flow rate to allow for better separation.	
Protein Elutes Too Early/Late	Incorrect salt concentration in the elution buffer.	Adjust the salt gradient range to effectively elute the protein of interest.
Protein is binding too strongly. [10]	For anion exchange, decrease the buffer pH. For cation exchange, increase the buffer pH.[10]	

## Size Exclusion Chromatography (SEC)

Problem	Possible Cause	Solution
Peak Tailing	Sample is interacting with the column matrix. <a href="#">[11]</a> <a href="#">[12]</a>	Adjust the salt concentration or pH of the mobile phase to minimize ionic interactions. <a href="#">[12]</a>
Sample is too viscous. <a href="#">[12]</a>	Dilute the sample.	
Peak Fronting	Sample volume is too large. <a href="#">[12]</a>	Reduce the sample injection volume.
Protein is aggregating.	Filter the sample before loading. Add stabilizing agents to the mobile phase.	
Poor Resolution	Flow rate is too high. <a href="#">[12]</a>	Decrease the flow rate.
Inappropriate column for the protein size.	Select a column with a fractionation range that is appropriate for the molecular weight of RLA8.	
Unexpectedly Early Elution	Protein is aggregated.	Analyze the eluted fraction by SDS-PAGE to confirm the presence of high molecular weight aggregates. Optimize buffer conditions to prevent aggregation.

## Experimental Protocols

### Protocol 1: On-Column Refolding of His-tagged RLA8

This protocol is intended for **RLA8** that is expressed in inclusion bodies and requires denaturation for solubilization and subsequent refolding on the affinity column.

- Cell Lysis under Denaturing Conditions:
  - Resuspend the cell pellet in a lysis buffer containing a strong denaturant (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 8 M Urea or 6 M Guanidine-HCl, 10 mM Imidazole).

- Sonicate the sample on ice to ensure complete cell lysis and shear DNA.
- Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes to pellet insoluble debris.
- Binding to Affinity Resin:
  - Equilibrate the Ni-NTA or other IMAC resin with the same denaturing lysis buffer.
  - Load the clarified supernatant onto the column.
- On-Column Refolding:
  - Wash the column with the denaturing lysis buffer to remove unbound proteins.
  - Gradually exchange the denaturing buffer with a refolding buffer. This is typically done by applying a linear gradient from the denaturing buffer to a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, without denaturant) over several column volumes. This allows the protein to refold while bound to the resin.
- Elution:
  - Wash the column with several volumes of refolding buffer.
  - Elute the refolded **RLA8** using a refolding buffer containing a high concentration of imidazole (e.g., 250-500 mM).

## Protocol 2: Two-Step Purification of RLA8 (Affinity and Size Exclusion)

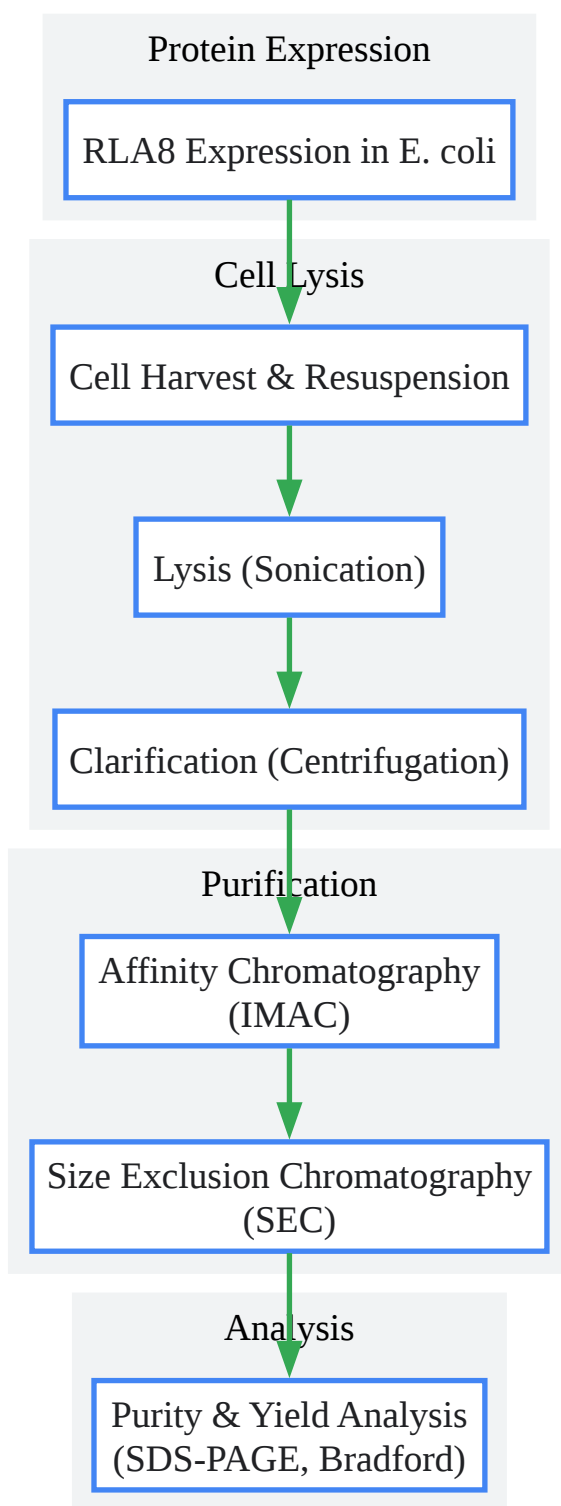
This protocol describes a standard two-step purification process for soluble **RLA8**.

- Step 1: Affinity Chromatography
  - Lysis: Lyse cells in a buffer compatible with IMAC (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, protease inhibitors).
  - Binding: Load the clarified lysate onto an equilibrated IMAC column.

- Wash: Wash the column with 10-20 column volumes of wash buffer (lysis buffer with 20-40 mM Imidazole).
- Elution: Elute **RLA8** with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Step 2: Size Exclusion Chromatography
  - Concentration: Concentrate the eluted fractions from the affinity step.
  - Equilibration: Equilibrate a suitable SEC column (chosen based on the molecular weight of **RLA8**) with the final desired buffer (e.g., PBS or a buffer suitable for downstream applications).
  - Injection and Separation: Inject the concentrated protein onto the SEC column. The protein will separate based on size, which can remove aggregates and other remaining contaminants.
  - Fraction Collection: Collect fractions corresponding to the monomeric peak of **RLA8**.

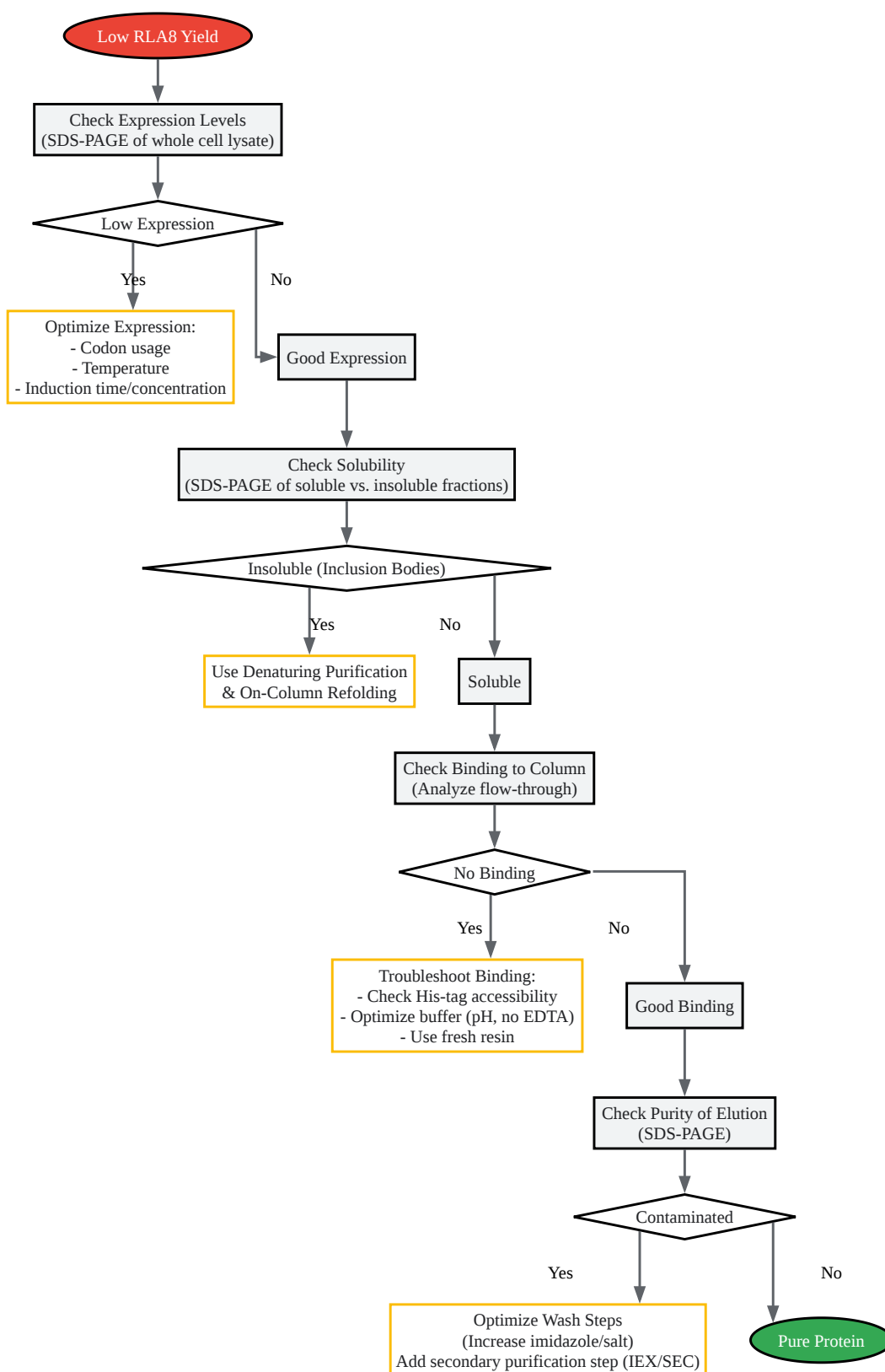
## Visualizations





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Caption: A typical experimental workflow for the purification of recombinant **RLA8**.



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Caption: A troubleshooting flowchart for identifying and resolving common issues in **RLA8** purification.

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